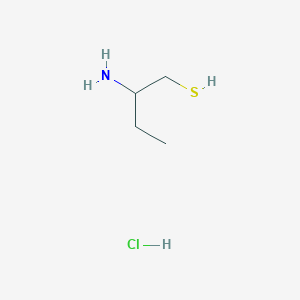

2-Aminobutane-1-thiol hydrochloride

描述

Historical Perspectives on Chiral Amino Thiol Chemistry

The study of chiral molecules is a cornerstone of modern chemistry, a field that traces its origins to Louis Pasteur's foundational work on tartaric acid. acs.org Molecules are termed chiral if they are non-superimposable on their mirror images, much like a pair of hands. wikipedia.org This property is fundamental in biological systems, where, for instance, the amino acids that constitute proteins are almost exclusively found in the L-configuration. thoughtco.comacs.org

The development of chiral amino thiol chemistry is an extension of the broader fields of amino acid and thiol chemistry. wikipedia.org Historically, the synthesis of molecules containing both an amine and a thiol group presented significant challenges, primarily related to controlling the stereochemistry and preventing unwanted side reactions between the two reactive functional groups. Early methods often relied on starting materials from the "chiral pool," such as naturally occurring amino acids, to introduce the desired stereochemistry. rsc.orgmdpi.com For example, chiral amino alcohols derived from amino acids have been used as precursors for synthesizing chiral β-aminophosphine derivatives, a related class of compounds. rsc.org

The evolution of synthetic methodologies, including the development of stereoselective reduction techniques and the use of chiral catalysts, has enabled more direct and efficient routes to chiral amino thiols. mdpi.comdiva-portal.org These advancements have allowed chemists to design and create a wide array of chiral amino thiols with specific configurations, paving the way for their exploration in various synthetic applications.

Structural Significance of the 2-Aminobutane-1-thiol (B8773443) Moiety for Advanced Chemical Synthesis

The 2-aminobutane-1-thiol moiety possesses a unique combination of structural features that make it a valuable tool in advanced chemical synthesis. The primary thiol group (-CH₂SH) and the primary amine group (-NH₂) attached to a chiral backbone provide multiple points for chemical modification and interaction.

The thiol group is a versatile functional group in organic synthesis. Thiols are the sulfur analogs of alcohols and are known for their distinct reactivity. wikipedia.org They can participate in highly efficient and selective reactions, such as thiol-ene and thiol-yne "click" chemistry. nih.govresearchgate.netrsc.org These radical-mediated reactions proceed with high yields and tolerance for other functional groups, making them ideal for peptide modification, cyclization, and the synthesis of complex molecular architectures. nih.govresearchgate.netrsc.org The ability of the thiol group to form thiyl radicals is key to these transformations. wikipedia.orgnih.gov

The amine group, being nucleophilic, provides a reactive site for forming amide bonds, imines, and other nitrogen-containing structures. Furthermore, the proximity of the amine and thiol groups allows for their potential use as bidentate ligands in coordination chemistry. Chiral ligands are crucial for asymmetric catalysis, where a small amount of a chiral metal complex can generate large quantities of an enantiomerically pure product. rsc.org The dual capacity of such scaffolds to act as ligands or as organocatalysts highlights their importance in modern asymmetric synthesis. rsc.org The specific stereochemistry of the 2-aminobutane-1-thiol backbone is critical for inducing stereoselectivity in these catalytic processes.

Scope of Contemporary Academic Inquiry into 2-Aminobutane-1-thiol Hydrochloride

Current academic research involving aminothiol (B82208) structures is often directed towards their application as specialized reagents and building blocks. While direct studies on this compound are specific, the broader investigation into related structures provides insight into its potential applications. A significant area of inquiry is the use of aminothiols as biological reducing agents.

A closely related compound, (S)-2-Aminobutane-1,4-dithiol hydrochloride, also known as dithiobutylamine (B15130755) (DTBA), has been investigated as a highly efficient reducing agent for disulfide bonds in biological molecules. sigmaaldrich.comsigmaaldrich.com Research has shown that DTBA can reduce small-molecule disulfides 3 to 5 times faster than the commonly used dithiothreitol (B142953) (DTT). sigmaaldrich.com Moreover, in studies involving the cysteine-dependent protease papain, DTBA was found to activate the enzyme 14 times faster than DTT. sigmaaldrich.comsigmaaldrich.com A key advantage noted in this research is that the presence of the primary amine group simplifies the removal of excess reagent from the reaction mixture using a cation exchange resin. sigmaaldrich.comsigmaaldrich.com

Structure

3D Structure of Parent

属性

IUPAC Name |

2-aminobutane-1-thiol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NS.ClH/c1-2-4(5)3-6;/h4,6H,2-3,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQKZYCNKADSSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CS)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4145-99-7 | |

| Record name | 1-Butanethiol, 2-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4145-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 2 Aminobutane 1 Thiol Hydrochloride and Its Stereoisomers

Established Synthetic Routes to 2-Aminobutane-1-thiol (B8773443) Derivatives

Several synthetic strategies have been developed to produce 2-aminobutane-1-thiol and its derivatives. These methods often utilize readily available starting materials and employ well-established chemical transformations.

Approaches via α-Amino Acid Precursors

A common and effective strategy for synthesizing α-amino thiols involves the use of α-amino acids as starting materials. nih.gov This approach leverages the inherent chirality of natural and unnatural amino acids to produce enantiomerically pure target molecules. The general process involves the conversion of the carboxylic acid functionality of the amino acid into a thiol or a protected thiol group.

One such method involves a two-step procedure to generate α-thio aromatic acids from aromatic amino acids with high yields. nih.gov The process starts with the diazotization of the α-amino group, followed by bromination to form an α-bromo acid with retention of configuration. nih.gov Subsequent substitution with a mild thiolating agent, such as sodium hydrosulfide, results in the desired α-thio acid with an inversion of stereochemistry. nih.gov This method is scalable and provides a direct route to free α-thio acids. nih.gov

Another approach utilizes the amination of alpha-bromocarboxylic acids. libretexts.org The required α-bromo acids can be prepared from the corresponding carboxylic acids. libretexts.org While direct amination can sometimes lead to side products, it is a more effective method for amino acid synthesis due to the reduced nucleophilicity of the resulting nitrogen atom. libretexts.org

The Strecker synthesis offers an alternative route, assembling an alpha-amino acid from an aldehyde, ammonia, and cyanide. libretexts.org This method is a classic approach to α-amino acid synthesis and can be adapted for the preparation of precursors to 2-aminobutane-1-thiol. khanacademy.org

Reduction of Thiol-Containing Functionalities

The reduction of functional groups containing a thiol or a protected thiol is another key strategy for the synthesis of 2-aminobutane-1-thiol. For instance, homocysteine thiolactone hydrochloride, a commercially available building block, can serve as a precursor. researchgate.net The conceptual approach involves the reduction of the thiolactone at the C1 position to yield a synthetic equivalent of 1-hydroxy-2-aminobutan-4-thiol. researchgate.net This intermediate can then be further functionalized and cyclized.

In a specific example, the reduction of a Boc-protected disulfide was achieved to yield the corresponding C1-alcohol, which was then mesylated. researchgate.net However, subsequent reaction with potassium selenocyanate (B1200272) (KSeCN) led to a complex mixture. researchgate.net A more successful approach involved the use of thioesters as protecting groups, which are compatible with KSeCN. researchgate.net Refluxing the thioester-protected starting material with sodium borohydride (B1222165) in methanol (B129727) afforded the desired mercaptobutanol. researchgate.net

The reduction of elemental sulfur by 1,2-aminothiols has also been studied, leading to the formation of polysulfides. rsc.org This reactivity highlights the nucleophilic nature of the thiol group in these compounds.

Utilization of Butyric Acid Derivatives as Starting Materials

Butyric acid and its derivatives serve as versatile starting materials for the synthesis of 2-aminobutane-1-thiol hydrochloride. A patented method describes the synthesis of 2-aminobutanamide (B112745) hydrochloride from 2-aminobutyric acid. google.com This process involves a chlorination reaction using bis(trichloromethyl) carbonate in an organic solvent to form an intermediate, 4-ethyl-2,5-oxazolidinedione, which is then subjected to ammonolysis and acidification to yield the final product. google.com This method avoids the use of environmentally hazardous reagents like bromine and high-pressure amination steps. google.com

Another patented process details the production of dl-2-amino-1-butanol hydrochloride from butene-1 and a nitrile, such as acetonitrile. google.com The reaction with chlorine forms an N-[1-(chloromethyl)propyl]acetimidoyl chloride intermediate, which is then hydrolyzed to the desired product. google.com This method is noted for producing high-purity product in good yields with minimal by-products. google.com

Stereoselective Synthesis of Enantiopure 2-Aminobutane-1-thiol Hydrochlorides

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to obtain enantiomerically pure 2-aminobutane-1-thiol hydrochlorides is of paramount importance.

Chiral Resolution Techniques

Chiral resolution is a classical method for separating a racemic mixture into its individual enantiomers. This technique often involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral carboxylic acid. google.com The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. google.com

For example, the racemate of D,L-2-aminobutan-1-ol can be resolved using an optically active carboxylic acid like 2-phenoxypropionic acid. google.com The diastereomeric salts are then separated, and the optically active aminobutanol (B45853) is liberated. In one instance, this method yielded D-(+)-2-aminobutan-1-ol with 98% optical purity and an 82% yield. google.com

The choice of solvent and crystallization conditions are critical for successful fractional crystallization. A study on the chiral separation of amino-alcohols and amines by fractional reactive extraction highlights the importance of these parameters. utwente.nl

Asymmetric Catalytic Methods in Synthesis

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity and efficiency. These methods often employ a chiral catalyst to control the stereochemical outcome of a reaction.

For instance, a photoredox-catalyzed asymmetric Giese reaction has been developed for the stereoselective and divergent construction of β-thiolated amino acids. nih.gov This method utilizes a chiral auxiliary to control the diastereoselectivity of the key alkylation step. nih.gov The process allows for the synthesis of a wide range of β-thiolated amino acids with high stereopurity and yield. nih.gov

The use of chiral amines as catalysts or auxiliaries is also a common strategy in asymmetric synthesis. sigmaaldrich.com For example, chiral secondary amines can be synthesized in high diastereoselectivities from (R)- or (S)-α-ethylbenzylamine through a solvent-free reductive amination reaction. sigmaaldrich.com These chiral amines can then be used in various asymmetric transformations.

Furthermore, the development of new catalysts and catalytic systems continues to advance the field. For example, supported ionic liquid phase (SILP) catalysts have shown promise in the oxidative S-S coupling of thiols. researchgate.net Additionally, catalytic [2+2+1] cycloaddition reactions using thiocarbonyls as sulfur donors have been developed for the synthesis of fused thiophenes. nih.gov The thiol-yne click reaction, promoted by a heterogeneous copper nanoparticle catalyst, provides a regio- and stereoselective route to vinyl sulfides. csic.esresearchgate.net These advancements in catalysis offer potential avenues for the asymmetric synthesis of 2-aminobutane-1-thiol and its derivatives.

Diastereoselective Synthetic Strategies

The creation of specific stereoisomers of 2-aminobutane-1-thiol is crucial, as the biological activity and chemical properties of stereoisomers can vary significantly. Diastereoselective synthesis aims to produce a single diastereomer out of multiple possibilities. While literature directly detailing the diastereoselective synthesis of this compound is limited, strategies employed for analogous structures, such as vicinal amino alcohols and other aminothiols, provide a roadmap for potential synthetic routes. mdpi.comanalis.com.my

Common approaches to achieve diastereoselectivity include substrate control, auxiliary control, and reagent control. orgchemres.org In substrate-controlled synthesis, the inherent chirality of the starting material dictates the stereochemical outcome of the reaction. Chiral auxiliary-based methods involve the temporary attachment of a chiral molecule to guide the stereoselective formation of the desired product. researchgate.net Reagent-controlled strategies utilize chiral reagents or catalysts to favor the formation of one diastereomer over others. orgchemres.org

One potential diastereoselective route to 2-aminobutane-1-thiol could involve the diastereoselective reduction of a suitable precursor, such as a chiral β-amino ketone or a derivative. For example, the reduction of an enone-derived α-amino acid can be controlled to produce specific stereoisomers of the corresponding allylic alcohol, which can then be further elaborated to the target aminothiol (B82208). organic-chemistry.org The choice of reducing agent, such as L-selectride, can significantly influence the diastereomeric ratio of the product. organic-chemistry.org

Another promising approach is the use of organocatalysis. Chiral amine catalysts, such as proline and its derivatives, have been effectively used in the enantioselective and diastereoselective synthesis of various compounds. rsc.orgyoutube.com These catalysts can activate substrates through the formation of transient iminium or enamine intermediates, directing the approach of reagents to create the desired stereocenter. rsc.org For instance, a domino reaction between a ketone and an α,β-unsaturated aldehyde, mediated by a modularly designed organocatalyst, can yield highly substituted cyclohexanecarbaldehydes with excellent stereoselectivity. rsc.org Similar principles could be applied to construct the chiral backbone of 2-aminobutane-1-thiol.

The following table summarizes potential diastereoselective strategies applicable to the synthesis of 2-aminobutane-1-thiol and its stereoisomers, based on methodologies for related compounds.

| Diastereoselective Strategy | Precursor Example | Reagent/Catalyst Example | Potential Diastereomeric Ratio (d.r.) | Reference |

| Substrate-Controlled Reduction | Chiral β-ketosulfoxide | DIBAL-H | >95:5 | Inferred from general principles |

| Auxiliary-Controlled Addition | N-sulfinyl imine | Grignard reagent | Up to 98:2 | Inferred from general principles |

| Organocatalytic Michael Addition | α,β-Unsaturated thioester | Chiral amine (e.g., prolinol derivative) | >90:10 | rsc.org |

| Asymmetric Hydrogenation | Enamine derived from a β-keto thioester | Chiral Rhodium or Ruthenium complex | >99:1 | researchgate.net |

Development of Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The development of sustainable synthetic routes for this compound is an important endeavor to minimize environmental impact and improve process efficiency.

Key areas of focus in green chemistry include the use of renewable feedstocks, safer solvents, catalytic reagents over stoichiometric ones, and energy efficiency. mdpi.comrsc.org For the synthesis of aminothiols, several green approaches can be envisioned.

Biocatalysis offers a powerful tool for the synthesis of chiral molecules under mild and environmentally benign conditions. nih.govnih.gov Enzymes, such as transaminases, can be used for the asymmetric synthesis of chiral amines from ketones. mdpi.com Ketoreductases can perform highly enantioselective reductions of keto groups to produce chiral alcohols, which are versatile intermediates. mdpi.com These biocatalytic transformations often occur in aqueous media at ambient temperature and pressure, significantly reducing the need for hazardous organic solvents and extreme reaction conditions. researchgate.net The development of biocatalysts for the direct synthesis of aminothiols from readily available starting materials is a promising area of research.

Solvent-free reactions represent another key green chemistry principle. orgchemres.orgorganic-chemistry.orgresearchgate.netorganic-chemistry.org By eliminating the solvent, these reactions can reduce waste, simplify purification procedures, and in some cases, enhance reaction rates. For example, the Hantzsch condensation to produce 2-aminothiazoles has been successfully performed under solvent-free conditions, offering a rapid and eco-friendly route. organic-chemistry.org Similar solvent-free approaches could potentially be developed for the synthesis of 2-aminobutane-1-thiol, for instance, through a Strecker-type synthesis using trimethylsilyl (B98337) cyanide in the absence of a solvent. organic-chemistry.org

The use of renewable resources as starting materials is a cornerstone of sustainable chemistry. rsc.orgnih.gov Amino acids, which can be produced through fermentation from renewable feedstocks, are attractive starting materials for the synthesis of other chiral molecules. nih.govnih.gov For example, a synthetic route starting from a naturally occurring amino acid could be a sustainable pathway to 2-aminobutane-1-thiol.

The following table outlines potential green chemistry approaches for the synthesis of this compound.

| Green Chemistry Approach | Starting Material Example | Key Transformation | Advantages | Reference |

| Biocatalysis | 2-Oxobutanoic acid derivative | Reductive amination using an engineered amine dehydrogenase | High enantioselectivity, mild reaction conditions, aqueous solvent | mdpi.comnih.gov |

| Solvent-Free Synthesis | Butyraldehyde, an amine source, and a thiol source | One-pot multicomponent reaction | Reduced waste, simplified workup, potential for increased reaction speed | orgchemres.orgorganic-chemistry.orgresearchgate.net |

| Use of Renewable Feedstocks | L-Threonine (from fermentation) | Conversion of hydroxyl group to thiol | Utilizes a bio-based starting material | rsc.orgnih.gov |

| Organocatalysis | Readily available starting materials | Use of small, metal-free organic molecules as catalysts | Avoids toxic heavy metals, often milder reaction conditions | rsc.orgyoutube.com |

Chemical Reactivity and Reaction Mechanisms of 2 Aminobutane 1 Thiol Hydrochloride

Reactivity Profiles of the Amine Functional Group

The amine group in 2-aminobutane-1-thiol (B8773443) is a primary amine, characterized by the presence of a lone pair of electrons on the nitrogen atom. This lone pair makes the amine both basic and nucleophilic. libretexts.org While the hydrochloride salt form means the amine is protonated (as -NH₃⁺), treatment with a base can deprotonate it, liberating the neutral amine (-NH₂) to participate in various reactions.

Nucleophilic Alkylation Reactions

As a nucleophile, the primary amine group of 2-aminobutane-1-thiol can react with alkyl halides in nucleophilic substitution reactions. libretexts.orgyoutube.com This process, known as alkylation, involves the nitrogen's lone pair attacking the electrophilic carbon of an alkyl halide, displacing the halide leaving group. This reaction leads to the formation of secondary amines, and further reaction can produce tertiary amines and even quaternary ammonium (B1175870) salts. youtube.com The general reactivity is similar to that of other primary amines like sec-butylamine. wikipedia.org

The reaction proceeds via an Sₙ2 mechanism, particularly with primary and secondary alkyl halides. youtube.com The less sterically hindered nature of the primary amine facilitates this attack. The reaction conditions, such as the solvent and the nature of the alkylating agent, can influence the extent of alkylation.

Table 1: Representative Nucleophilic Alkylation of Amines

| Reactant | Alkylating Agent | Product Type | Reaction Notes |

|---|---|---|---|

| Primary Amine (e.g., 2-Aminobutane-1-thiol) | Alkyl Halide (R-X) | Secondary Amine | Initial alkylation product. |

| Secondary Amine | Alkyl Halide (R-X) | Tertiary Amine | Can occur if excess alkylating agent is used. |

This table illustrates the general stepwise alkylation of a primary amine.

Acylation and Amidation Reactions

The amine group readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form amides. libretexts.orgyoutube.com This reaction is a cornerstone of organic synthesis. The nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to expel a leaving group (e.g., chloride). youtube.com

This process, often referred to as the Schotten-Baumann reaction when using acyl chlorides, typically requires a base to neutralize the acidic byproduct (e.g., HCl). fishersci.it The resulting amide is a stable functional group. The direct reaction with carboxylic acids is also possible but generally requires high temperatures or the use of specific coupling reagents to activate the carboxylic acid. youtube.com

Table 2: Common Acylation Reactions for Primary Amines

| Amine | Acylating Agent | Product | Key Feature |

|---|---|---|---|

| R'-NH₂ | Acyl Chloride (RCOCl) | Amide (RCONHR') | Highly reactive, often requires a base. fishersci.it |

| R'-NH₂ | Acid Anhydride ((RCO)₂O) | Amide (RCONHR') | Good reactivity, produces a carboxylic acid byproduct. |

Reactivity Profiles of the Thiol Functional Group

The thiol (-SH) group is the sulfur analog of an alcohol (-OH) group and exhibits distinct and potent reactivity. Sulfur's larger size and greater polarizability compared to oxygen make the thiol group a more powerful nucleophile than an alcohol. masterorganicchemistry.comyoutube.com Furthermore, the S-H bond is weaker and more acidic than the O-H bond, meaning thiols are more readily deprotonated to form thiolate anions (RS⁻), which are exceptionally strong nucleophiles. masterorganicchemistry.comchemistrysteps.com

Oxidation Pathways, Including Disulfide Formation

One of the most characteristic reactions of thiols is their oxidation. Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂), can oxidize two molecules of a thiol to form a disulfide (-S-S-) bond. masterorganicchemistry.comchemistrysteps.comyoutube.com In the case of 2-aminobutane-1-thiol, this would result in the formation of a symmetrical disulfide. This conversion is a redox reaction where each sulfur atom loses a bond to hydrogen and gains a bond to another sulfur atom. libretexts.org

The reaction often proceeds through a thiolate intermediate, which attacks the electrophilic oxidant. youtube.com The formation and cleavage of disulfide bonds are crucial in biochemistry, particularly in determining the tertiary structure of proteins through cysteine residues. libretexts.org Stronger oxidizing agents can further oxidize the sulfur atom to form sulfenic, sulfinic, and ultimately sulfonic acids (R-SO₃H). nih.gov

Nucleophilic Substitution Reactions to Form Thioethers

The thiol group, and especially its conjugate base, the thiolate, is an excellent nucleophile for Sₙ2 reactions. masterorganicchemistry.com It can react with alkyl halides to displace the halide and form a thioether (also known as a sulfide). masterorganicchemistry.comresearchgate.net This reaction is analogous to the Williamson ether synthesis but is often more efficient due to the higher nucleophilicity of sulfur. masterorganicchemistry.com The thiolate anion is a potent nucleophile and, being a weak base, it minimizes competing elimination reactions, especially with primary and secondary alkyl halides. masterorganicchemistry.com A wide variety of thioethers can be synthesized using this method. organic-chemistry.org

Cooperative and Bifunctional Reactivity of Amine and Thiol Moieties

The presence of both an amine and a thiol group on the same molecule, separated by two carbons (a 1,2-aminothiol arrangement), allows for cooperative or bifunctional reactivity. While specific studies detailing the cooperative reactivity of 2-aminobutane-1-thiol are not abundant, the behavior of similar aminothiols, like cysteine, provides significant insight. nih.gov

The two groups can act in concert. For instance, in reactions with certain electrophiles, one group can act as an intramolecular catalyst for the reaction of the other. In reactions with nitriles, aminothiols can form cyclic thiazoline (B8809763) intermediates, which can then be hydrolyzed to yield mercaptoamides. mdpi.com This demonstrates a sequential reaction pathway where both functional groups participate to form a new heterocyclic structure. mdpi.com

Furthermore, the proximity of the amine and thiol groups allows the molecule to act as a bidentate ligand, chelating with metal ions. The soft sulfur atom and the harder nitrogen atom can coordinate simultaneously to a metal center, forming stable five-membered chelate rings. This chelating ability is a hallmark of 1,2-aminothiols and is fundamental to their role in coordination chemistry and as radioprotective agents.

Intramolecular Cyclization and Ring Formation Reactions

The proximate arrangement of a nucleophilic amine and a thiol group in 2-aminobutane-1-thiol hydrochloride makes it a prime candidate for intramolecular cyclization reactions. Such reactions are fundamental in organic synthesis for the construction of heterocyclic rings, which are prevalent in many biologically active molecules and functional materials. The outcome of these cyclizations is highly dependent on the reaction conditions and the specific reagents employed.

One of the most plausible intramolecular transformations for 2-aminobutane-1-thiol is the formation of a five-membered thiazolidine (B150603) ring. This can be envisioned to occur through several pathways. For instance, in the presence of an aldehyde or ketone, the amine can initially form an imine, which is then intramolecularly attacked by the thiol group to yield a thiazolidine derivative. The reaction is typically reversible and acid-catalyzed.

Alternatively, oxidation of the thiol to a disulfide under mild conditions could be followed by an intramolecular nucleophilic attack of the amine group, leading to the formation of a cyclic sulfonamide or a related heterocyclic system after further transformations. The regioselectivity of such cyclizations is generally governed by Baldwin's rules, which favor the formation of five- and six-membered rings. In the case of 2-aminobutane-1-thiol, a 5-exo-tet cyclization is a highly probable pathway.

The table below summarizes potential intramolecular cyclization reactions of 2-aminobutane-1-thiol and the likely conditions for these transformations.

| Reactant(s) | Proposed Product | Reaction Type | Plausible Conditions |

| 2-Aminobutane-1-thiol + Aldehyde/Ketone | Substituted Thiazolidine | Intramolecular Cyclization | Acid catalysis (e.g., p-TsOH) |

| 2-Aminobutane-1-thiol | 3-Methylthiazolidine | Reductive Cyclization | Not specified in provided context |

| 2-Aminobutane-1-thiol | Disulfide Dimer | Oxidative Dimerization | Mild oxidizing agent (e.g., I2, H2O2) |

| Disulfide Dimer | Cyclic Sulfinamide | Intramolecular Cyclization | Further oxidation and cyclization |

It is important to note that the hydrochloride salt form of the amine will influence its nucleophilicity. Under acidic conditions, the amine is protonated, reducing its nucleophilicity and potentially favoring reactions involving the thiol group. Conversely, under basic conditions, the free amine is a more potent nucleophile.

Hydrogen Bonding and Non-Covalent Interactions in Reactivity

Non-covalent interactions, particularly hydrogen bonding, play a crucial role in dictating the conformational preferences and, consequently, the reactivity of this compound. Both the amino group (-NH2) and the thiol group (-SH) can act as hydrogen bond donors, while the nitrogen and sulfur atoms can also serve as hydrogen bond acceptors.

Intramolecular hydrogen bonding between the -NH2 and -SH groups can lead to the formation of a pseudo-cyclic conformation. This pre-organization of the molecule can significantly influence the feasibility and rate of intramolecular cyclization reactions by bringing the reactive centers into close proximity, thereby lowering the entropic barrier to reaction.

Intermolecular hydrogen bonding with solvent molecules or other reagents can also profoundly affect reactivity. In protic solvents, both the amine and thiol groups will be solvated through hydrogen bonds. This solvation shell can influence the accessibility of the lone pairs on nitrogen and sulfur, potentially modulating their nucleophilicity. For instance, strong hydrogen bonding to the thiol proton can increase its acidity, making it more susceptible to deprotonation and subsequent reaction as a thiolate.

The table below outlines the potential hydrogen bonding interactions involving 2-aminobutane-1-thiol.

| Interaction Type | Donor | Acceptor | Potential Effect on Reactivity |

| Intramolecular | -SH | -NH2 | Pre-organization for cyclization |

| Intramolecular | -NH2 | -SH | Conformational restriction |

| Intermolecular | -SH | Solvent (e.g., H2O) | Increased thiol acidity |

| Intermolecular | -NH2 | Solvent (e.g., H2O) | Modulation of amine nucleophilicity |

| Intermolecular | Solvent (e.g., ROH) | -S- | Stabilization of thiolate anion |

| Intermolecular | Solvent (e.g., ROH) | -N- | Stabilization of intermediates |

The interplay of these non-covalent forces is a key determinant of the chemical behavior of this compound, guiding its reactivity and influencing the distribution of products in its chemical transformations.

Advanced Mechanistic Investigations of Transformations

While specific advanced mechanistic studies on this compound are not extensively reported in the literature, a number of modern techniques could be employed to gain deeper insights into its transformations. These methods are instrumental in elucidating reaction pathways, identifying transient intermediates, and quantifying the energetic profiles of reactions.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, would be a powerful tool to model the intramolecular cyclization reactions of 2-aminobutane-1-thiol. Such calculations could predict the most stable conformations of the molecule, map out the potential energy surfaces for different reaction pathways (e.g., thiazolidine formation), and calculate the activation energies for these transformations. This would provide a theoretical framework for understanding the observed reactivity and for predicting the outcomes of new reactions.

Spectroscopic techniques are also invaluable for mechanistic studies. In-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy could be used to monitor the progress of a reaction in real-time, allowing for the detection and characterization of reactive intermediates. For example, the formation of an imine intermediate in the reaction with an aldehyde could be directly observed using these methods.

Kinetic studies, involving the systematic variation of reactant concentrations, temperature, and catalysts, would provide quantitative data on reaction rates. The determination of reaction orders and the measurement of activation parameters (enthalpy and entropy of activation) can provide crucial evidence to support or refute a proposed reaction mechanism.

The following table summarizes potential advanced mechanistic investigation techniques and the insights they could provide for the transformations of this compound.

| Technique | Information Gained | Application to 2-Aminobutane-1-thiol |

| Density Functional Theory (DFT) | Transition state structures, activation energies, reaction pathways | Modeling intramolecular cyclization to form thiazolidines. |

| In-situ NMR Spectroscopy | Identification of intermediates, reaction kinetics | Observing the formation of imine or other transient species. |

| In-situ IR Spectroscopy | Monitoring functional group changes | Tracking the disappearance of -SH and -NH2 bands and the appearance of new bands corresponding to cyclic products. |

| Kinetic Isotope Effect (KIE) Studies | Information on bond-breaking in the rate-determining step | Determining the role of C-H or S-H bond cleavage in the mechanism. |

The application of these advanced methods would undoubtedly provide a more complete and nuanced understanding of the chemical reactivity of this compound, paving the way for its more effective utilization in chemical synthesis.

Applications of 2 Aminobutane 1 Thiol Hydrochloride in Contemporary Chemical Research

Role as a Chiral Building Block in Organic Synthesis

The inherent chirality of 2-aminobutane-1-thiol (B8773443) hydrochloride makes it a prized starting material in stereoselective synthesis. Chiral building blocks are essential for constructing stereochemically defined molecules, a critical requirement in the development of pharmaceuticals and advanced materials where specific enantiomers often exhibit desired biological activity or material properties. The presence of both a nucleophilic amine and a thiol group provides two distinct points for chemical modification, enabling its incorporation into a wide array of molecular architectures.

2-Aminobutane-1-thiol hydrochloride serves as a valuable precursor for the synthesis of complex, biologically active molecules. Its functional groups are readily derivatized, allowing chemists to introduce new functionalities and build molecular complexity in a controlled, stepwise manner. For instance, the amine group can undergo acylation, alkylation, or be used to form imines, while the thiol group can participate in nucleophilic substitution, addition reactions, or form disulfide bonds. This dual reactivity is particularly useful in the synthesis of peptide-based therapeutics and other sulfur-containing compounds. The ability to start with an enantiomerically pure fragment like this compound is a cornerstone of modern synthetic strategy, ensuring that the final complex molecule is obtained with high enantiomeric purity.

Table 1: Examples of Complex Molecule Synthesis Utilizing Aminothiol (B82208) Precursors

| Precursor Type | Target Molecule Class | Synthetic Transformation | Significance |

| Chiral β-Amino Thiol | Bioactive Peptidomimetics | Amide bond formation and thiol modification | Creates structurally diverse molecules with potential therapeutic applications. |

| Aminothiol Derivative | Pharmaceutical Intermediates | Multi-step synthesis involving functional group interconversion | Provides access to key chiral fragments for drug development. |

| 2-Aminobutane-1-thiol | Custom Ligands | Reaction with phosphines or other coordinating groups | Generates chiral ligands for asymmetric catalysis. |

The intramolecular or intermolecular reactions involving the amine and thiol groups of 2-aminobutane-1-thiol and its derivatives are instrumental in constructing novel heterocyclic and macrocyclic systems. Heterocycles containing both nitrogen and sulfur, such as thiazolidines or thiazines, can be synthesized through cyclization reactions. These structural motifs are prevalent in many medicinally important compounds.

Furthermore, the strategic placement of the aminothiol moiety within a linear precursor enables efficient macrocyclization. Thiol-to-amine cyclization strategies, using bis-electrophiles, have proven effective for generating large libraries of macrocyclic compounds. nih.gov This approach is advantageous because it only requires the incorporation of a single thiol group into a peptide or organic backbone, as the terminal amine is often naturally present. nih.gov Such macrocycles are of significant interest in drug discovery for their ability to bind to challenging protein targets with high affinity and selectivity. nih.govrsc.org

Ligand Design and Coordination Chemistry with Metal Centers

The amine and thiol groups of this compound are excellent donors for metal ions, making it a valuable scaffold for ligand design. As a bidentate ligand, it can form stable five-membered chelate rings with a variety of transition metals. The inherent chirality of the molecule is transferred to the resulting metal complex, which is a critical feature for applications in asymmetric catalysis and chiral recognition.

When 2-aminobutane-1-thiol coordinates to a transition metal, it forms a chiral environment around the metal center. Thiolates (the deprotonated form of thiols) are classified as soft Lewis bases and tend to coordinate strongly with soft Lewis acidic metals. electronicsandbooks.com The combination of a soft thiol and a harder amine donor allows for coordination with a broad spectrum of late transition metals like palladium, rhodium, and copper. These chiral metal complexes can be used as catalysts, where the ligand framework dictates the stereochemical outcome of a reaction by controlling the approach of substrates to the metal's active site. nih.gov The development of such chiral ligands is a central focus in the field of asymmetric synthesis. nih.gov

Beyond forming stable, catalytically active complexes, aminothiol-derived ligands can also act as modulators in organometallic reactions. In some systems, thiols can function as transient cooperative ligands, reversibly coordinating to a metal center. rsc.org This reversible binding can influence the reactivity and selectivity of the catalyst. For example, the coordination of the thiol can activate the metal for a specific transformation, and its subsequent dissociation can open a coordination site for the substrate to bind. rsc.org This dynamic interplay, known as metal-ligand cooperation, is a sophisticated strategy for fine-tuning catalytic activity and can lead to improved reaction rates or even switch the selectivity of a catalytic process. rsc.org

Table 2: Coordination Properties and Applications of Aminothiol-Type Ligands

| Metal Center | Ligand Type | Coordination Mode | Application Area |

| Rhodium (Rh) | Chiral Aminophosphine | N,P-bidentate | Asymmetric Hydrogenation |

| Palladium (Pd) | Chiral Aminothiol | N,S-bidentate | Asymmetric Allylic Alkylation |

| Copper (Cu) | Chiral Aminothiol | N,S-bidentate | 1,4-Conjugate Addition |

| Iron (Fe) | Chiral Thiol | S-monodentate (cooperative) | Olefin Hydrogenation |

Contribution to Asymmetric Catalysis

The most significant impact of chiral molecules like this compound is in the field of asymmetric catalysis, where a small amount of a chiral catalyst is used to produce a large quantity of an enantiomerically enriched product. merckmillipore.com Derivatives of 2-aminobutane-1-thiol are primarily used as chiral ligands for metal catalysts or as precursors to organocatalysts.

Chiral β-aminophosphine derivatives, which can be synthesized from chiral β-amino alcohols (accessible from precursors like 2-aminobutane-1-thiol), have emerged as powerful ligands in asymmetric catalysis. rsc.org The combination of a nitrogen and a phosphorus donor atom creates an electronically non-symmetrical environment that has proven highly effective for inducing high enantioselectivity in reactions such as palladium-catalyzed allylic alkylations and copper-catalyzed 1,4-additions. rsc.orgharvard.edu

Similarly, chiral amino alcohols derived from 2-aminobutane-1-thiol can be used to generate catalysts for the enantioselective reduction of ketones. wikipedia.orgnih.gov For example, they can be used to form chiral oxazaborolidine catalysts (as in the Corey-Bakshi-Shibata reduction), which are highly effective for converting prochiral ketones into chiral secondary alcohols with high enantiomeric excess. nih.gov These catalytic systems are foundational in modern organic synthesis for producing chiral intermediates for the pharmaceutical industry. wikipedia.orgmdpi.com The ability to fine-tune the steric and electronic properties of the aminothiol-derived ligand allows for the optimization of catalytic activity and stereoselectivity for specific substrates.

Table 3: Applications of Aminothiol-Derived Ligands in Asymmetric Catalysis

| Reaction Type | Catalyst System | Ligand Precursor | Typical Enantiomeric Excess (ee) |

| Asymmetric Reduction of Ketones | Oxazaborolidine-Borane | Chiral Amino Alcohol | >90% |

| Asymmetric Allylic Alkylation | Palladium Complex | Chiral Aminophosphine | >95% |

| Asymmetric Olefin Hydrogenation | Iron/Thiol Cooperative System | Chiral Thiol | Up to 80:20 er |

| Asymmetric 1,4-Conjugate Addition | Copper Complex | Chiral Aminophosphine | >90% |

Precursors for Advanced Materials Science ApplicationsWhile research exists on a related compound, (S)-2-Aminobutane-1,4-dithiol hydrochloride, for materials science applications, there is no such information for this compound.

Development of Photoresponsive MaterialsThe development of photoresponsive materials using this compound as a precursor is not described in the current body of scientific literature.

Therefore, this article cannot be generated as per the user's strict instructions to adhere to the provided outline and focus solely on "this compound" due to the absence of relevant scientific data.

Theoretical and Computational Investigations of 2 Aminobutane 1 Thiol Hydrochloride

Electronic Structure and Conformational Analysis

The electronic structure and conformational flexibility of 2-Aminobutane-1-thiol (B8773443) hydrochloride are fundamental to its chemical behavior. Computational methods, such as Density Functional Theory (DFT), are employed to predict its molecular orbitals, charge distribution, and the relative energies of its different spatial arrangements.

Conformational Analysis: Rotation around the single bonds in 2-Aminobutane-1-thiol hydrochloride gives rise to various conformers. Of particular interest are the rotational isomers arising from the C-C and C-S bonds. Due to the presence of both a thiol and an amino group, intramolecular hydrogen bonding can play a crucial role in stabilizing certain conformations.

Computational studies on analogous aminothiols, such as 2-aminoethanethiol, have revealed the existence of both gauche and anti conformers. In the gauche conformation, the thiol and amino groups are in proximity, allowing for potential intramolecular hydrogen bonding between the thiol hydrogen and the nitrogen of the amino group. The anti conformation places these groups further apart. The relative stability of these conformers is determined by a balance of steric effects, torsional strain, and the strength of any intramolecular interactions.

Below is an illustrative data table of calculated relative energies for the conformers of a model aminothiol (B82208), demonstrating the typical energy differences observed in such systems.

| Conformer | Dihedral Angle (N-C-C-S) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

| Gauche 1 | ~60° | 0.00 | N-H···S Hydrogen Bond |

| Gauche 2 | ~-60° | 0.15 | Steric Repulsion |

| Anti | 180° | 1.20 | Minimal Intramolecular Interaction |

Note: The data in this table is representative and based on computational studies of similar aminothiols. Specific values for this compound would require dedicated computational analysis.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. This allows for the identification of reaction intermediates, transition states, and the calculation of activation energies, providing a detailed mechanistic understanding.

Reaction Pathway Modeling: Theoretical studies can model various reactions, such as the nucleophilic attack of the thiol group on an electrophile or its role in ring-opening reactions. By calculating the energy profile along the reaction coordinate, chemists can predict the feasibility and kinetics of a proposed mechanism. For instance, the reaction of the thiol group with an epoxide can be modeled to determine the preferred pathway and the structure of the resulting product.

Transition State Characterization: The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome. Computational methods can be used to locate and characterize the geometry of the transition state. Frequency calculations are then performed to confirm that the structure is a true transition state, identified by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

An example of data that can be obtained from such a study is presented in the table below, illustrating the calculated activation energies for a model reaction.

| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |

| Nucleophilic Attack | Aminothiol + Epoxide | [Aminothiol···Epoxide]‡ | Ring-opened Adduct | 15.7 |

| Proton Transfer | Ring-opened Adduct | [Proton Transfer TS]‡ | Final Product | 5.2 |

Note: The data in this table is illustrative of a generic thiol-epoxide reaction and does not represent specific calculations for this compound.

Prediction of Stereochemical Outcomes in Catalytic Systems

Chiral aminothiols are valuable ligands in asymmetric catalysis. Computational chemistry plays a vital role in understanding and predicting the stereochemical outcomes of reactions catalyzed by metal complexes bearing such ligands.

By modeling the catalyst-substrate complex, it is possible to investigate the transition states leading to the different stereoisomeric products. The energy difference between these diastereomeric transition states determines the enantiomeric excess of the reaction.

Computational models can provide insights into the steric and electronic interactions that govern stereoselectivity. For a catalyst incorporating a chiral aminothiol ligand like 2-Aminobutane-1-thiol, the model would explore how the orientation of the butyl and thiol groups influences the approach of the substrate to the metal center, thereby favoring the formation of one enantiomer over the other.

The following table provides a hypothetical example of calculated energy differences for diastereomeric transition states in a catalytic reaction.

| Transition State | Relative Energy (kcal/mol) | Predicted Major Product | Predicted Enantiomeric Excess (%) |

| TS-R | 0.0 | R-enantiomer | >99 |

| TS-S | 3.5 | S-enantiomer |

Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from computational studies on stereoselectivity.

Intermolecular Interaction Studies (Non-Biological Contexts)

In the solid state and in solution, this compound can engage in a variety of intermolecular interactions that dictate its physical properties and crystal packing. Computational methods can be used to quantify the strength and nature of these interactions.

In a non-biological context, the primary interactions of interest include hydrogen bonding, ion-pairing, and van der Waals forces. The protonated amino group is a strong hydrogen bond donor, while the chloride counter-ion is a hydrogen bond acceptor. The thiol group can also act as a weak hydrogen bond donor.

Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and characterize these interactions. Energy decomposition analysis can further break down the interaction energies into electrostatic, exchange-repulsion, polarization, and dispersion components, providing a deeper understanding of the forces at play.

An illustrative table of calculated intermolecular interaction energies is provided below.

| Interacting Pair | Type of Interaction | Interaction Energy (kcal/mol) |

| -NH3+ ··· Cl- | Ion-Pairing / Hydrogen Bond | -85.2 |

| -SH ··· Cl- | Hydrogen Bond | -5.8 |

| -CH ··· Cl- | Weak Hydrogen Bond | -1.5 |

| Alkyl Chain ··· Alkyl Chain | van der Waals | -2.1 |

Note: The interaction energies presented are representative values for the types of interactions listed and are not the result of specific calculations on this compound.

Future Directions in 2 Aminobutane 1 Thiol Hydrochloride Research

Exploration of Undiscovered Synthetic Pathways

While established methods for synthesizing 2-aminobutane-1-thiol (B8773443) hydrochloride exist, future research is poised to explore more efficient, sustainable, and innovative routes. The development of green chemistry methodologies is a paramount objective, aiming to reduce the environmental impact of chemical production. nih.gov This includes the investigation of aqueous-based synthetic routes and the use of eco-friendly catalysts. nih.gov

A significant area for future exploration is the application of biocatalysis . The use of enzymes to catalyze the formation of aminothiols could offer high stereoselectivity and milder reaction conditions compared to traditional chemical methods. This approach is particularly attractive for producing enantiomerically pure forms of the compound, which are often required for specific applications.

Furthermore, the implementation of flow chemistry presents a promising avenue for the synthesis of 2-aminobutane-1-thiol hydrochloride. nih.govamidetech.comthieme.deijtra.com Continuous flow systems offer enhanced control over reaction parameters, improved safety for handling reactive intermediates, and the potential for automated, high-throughput synthesis. nih.govamidetech.comijtra.com Research in this area could focus on developing robust and scalable flow processes, potentially integrating in-line purification for a more streamlined production. thieme.de Another innovative approach could be the use of electrochemical methods in a flow microreactor for a greener synthesis of related amino acids, a technique that avoids sensitive and toxic reagents. rsc.org

| Potential Synthetic Pathway | Key Advantages | Future Research Focus |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of suitable enzymes, optimization of reaction conditions. |

| Green Chemistry Routes | Reduced environmental impact, use of sustainable solvents and catalysts. nih.gov | Development of water-based syntheses, use of biodegradable catalysts. nih.gov |

| Flow Chemistry | Enhanced safety and control, potential for automation and scalability. nih.govamidetech.com | Design of efficient flow reactors, integration of in-line purification. thieme.de |

| Electrochemical Synthesis | Avoidance of toxic reagents, mild and green conditions. rsc.org | Adaptation of electrochemical methods for aminothiol (B82208) synthesis in flow systems. rsc.org |

Development of Novel Reactivity and Transformation Methodologies

The unique bifunctionality of this compound, possessing both a nucleophilic amine and a thiol group, provides a rich platform for exploring novel chemical transformations. A key area of future research will be the development of new protecting group strategies . The selective masking of the amine or thiol functionality is crucial for controlling its reactivity in multi-step syntheses. creative-peptides.comnih.govrsc.orgacs.org Research into novel, orthogonal protecting groups that can be removed under specific and mild conditions will expand the synthetic utility of this compound. creative-peptides.comrsc.org For instance, the development of thiol-labile protecting groups based on pyridazinedione scaffolds is an emerging area. rsc.org

The application of this compound in organocatalysis is another exciting frontier. Primary amino acids and their derivatives have been shown to be effective catalysts in various asymmetric reactions. nih.govyork.ac.ukyoutube.comyoutube.com Future studies could investigate the catalytic activity of this aminothiol in reactions such as aldol (B89426) and Mannich reactions, potentially leading to the development of new stereoselective transformations. nih.govyork.ac.uk

The field of photoredox catalysis opens up new possibilities for activating the thiol group. mdpi.comnih.govnih.govdiva-portal.orgresearchgate.net Visible-light-mediated reactions, such as thiol-ene and thiol-yne "click" chemistry, offer a mild and efficient way to form carbon-sulfur bonds. mdpi.comnih.govnih.govresearchgate.net Research could focus on exploring the scope of these reactions with this compound and various unsaturated partners, leading to the synthesis of novel thioethers with diverse functionalities. mdpi.comnih.gov

Furthermore, the principles of click chemistry can be broadly applied to this compound for bioconjugation and the synthesis of complex molecules. nih.govbachem.comnd.eduiris-biotech.denih.gov Its functional groups can be utilized in copper-catalyzed azide-alkyne cycloadditions (CuAAC) or thiol-ene reactions to link it to other molecules, including peptides, polymers, and fluorescent dyes. nih.govbachem.comiris-biotech.de

| Transformation Methodology | Potential Application | Future Research Focus |

| Novel Protecting Groups | Controlled multi-step synthesis. creative-peptides.comnih.gov | Development of orthogonal and easily removable protecting groups. creative-peptides.com |

| Organocatalysis | Asymmetric synthesis. nih.govyork.ac.ukyoutube.com | Exploration as a catalyst in aldol, Mannich, and Michael addition reactions. nih.govmdpi.com |

| Photoredox Catalysis | Formation of C-S bonds under mild conditions. mdpi.comnih.govnih.gov | Application in thiol-ene/yne reactions with a broad range of substrates. mdpi.comnih.govnih.gov |

| Click Chemistry | Bioconjugation, synthesis of functional materials. nih.govbachem.comnd.edu | Development of efficient "click" reactions for linking to biomolecules and polymers. nih.govbachem.comnd.edu |

Expansion of Non-Biological Applications in Chemical Science

Beyond its potential biological roles, this compound is a valuable building block for the creation of novel materials and catalysts. Its ability to participate in polymer chemistry , particularly through thiol-ene click reactions, allows for the functionalization of porous polymer monoliths. nih.gov This can be used to create stationary phases for chromatography with tailored separation properties. Future research could explore the synthesis of a wider range of functional polymers by reacting this compound with different "ene" monomers, leading to materials with unique surface chemistries and applications in separation science and catalysis. nih.gov

The thiol and amine groups also make this compound an excellent candidate as a ligand in coordination chemistry and catalysis . It can form stable complexes with various metal ions, and these complexes may exhibit interesting catalytic activities. Future investigations could focus on synthesizing and characterizing metal complexes of 2-aminobutane-1-thiol and evaluating their performance in a variety of catalytic transformations, such as cross-coupling reactions or asymmetric catalysis.

In the realm of materials science , the incorporation of this compound into larger molecular frameworks can lead to materials with specific properties. For instance, its functional groups could be used to modify surfaces, create self-assembling monolayers, or synthesize dendritic structures. The exploration of these possibilities could lead to new materials for sensors, electronic devices, or drug delivery systems.

| Application Area | Specific Use | Future Research Trajectory |

| Polymer Chemistry | Functionalization of porous polymers for chromatography. nih.gov | Synthesis of novel polymers with diverse functionalities for advanced separation and catalytic applications. |

| Ligand in Catalysis | Formation of metal complexes for catalytic reactions. | Design and synthesis of novel metal-aminothiol catalysts and exploration of their catalytic scope. |

| Materials Science | Surface modification, self-assembled monolayers, synthesis of functional materials. | Development of new materials with tailored properties for applications in electronics, sensors, and nanotechnology. |

Synergistic Advancements in Computational and Experimental Chemistry

The integration of computational chemistry with experimental work is a powerful strategy to accelerate research and gain deeper insights into the behavior of molecules like this compound. Density Functional Theory (DFT) calculations can be employed to investigate reaction mechanisms, predict the reactivity of the compound, and understand the electronic structure of its transition states and intermediates. rsc.orgnih.govrsc.orgmdpi.com For example, DFT studies can help elucidate the pathways of organocatalytic or photoredox-catalyzed reactions involving this aminothiol, guiding the design of more efficient catalytic systems. rsc.orgrsc.org

Computational tools can also be used for the prediction of properties . Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be developed to predict the potential toxicity or other biological activities of derivatives of this compound based on their chemical structures. nih.gov This can help prioritize synthetic targets and reduce the need for extensive experimental screening.

The synergy between computational and experimental approaches allows for a more rational and efficient research workflow. Computational predictions can generate hypotheses that are then tested experimentally. Conversely, experimental results can be used to validate and refine computational models. This iterative process of prediction and validation will be crucial for unlocking the full potential of this compound in all the areas mentioned above, from discovering new synthetic routes to designing novel materials with tailored functionalities.

| Area of Synergy | Computational Tool/Method | Experimental Application |

| Mechanistic Elucidation | Density Functional Theory (DFT). rsc.orgnih.govmdpi.com | Optimization of reaction conditions for catalysis, understanding reaction outcomes. |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR). nih.gov | Prioritization of synthetic targets, preliminary assessment of biological activity or toxicity. |

| Rational Design | Molecular modeling and simulation. | Design of new catalysts, ligands, and functional materials with desired properties. |

常见问题

Q. What are the standard synthetic routes for 2-Aminobutane-1-thiol hydrochloride in laboratory settings?

Synthesis typically involves nucleophilic substitution or thiolation reactions. For example, reacting 2-aminobutanol with thiourea under acidic conditions (e.g., HCl) followed by hydrolysis yields the thiol derivative. Optimization of reaction parameters (temperature, solvent, stoichiometry) is critical. Analytical validation via TLC and IR spectroscopy ensures intermediate and final product integrity .

Q. How can researchers characterize the purity and structural identity of this compound?

- Infrared (IR) Spectroscopy : Compare the compound’s IR spectrum with reference standards (e.g., ethambutol hydrochloride RS) to confirm functional groups like -SH and -NH2.

- Thin-Layer Chromatography (TLC) : Use silica gel plates with mobile phases (e.g., ethyl acetate/glacial acetic acid/HCl/water) to assess purity and detect impurities like 2-aminobutanol .

- Potentiometric Titration : Quantify active ingredient content via acid-base titration in aqueous solutions .

Q. What are the best practices for handling and storing this compound?

- Storage : Keep at -20°C in airtight, light-resistant containers to prevent oxidation of the thiol group. Avoid repeated freeze-thaw cycles .

- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation .

Advanced Research Questions

Q. How can researchers resolve contradictions between analytical data (e.g., NMR vs. mass spectrometry)?

Cross-validate results using orthogonal methods:

- TLC vs. HPLC : Confirm purity discrepancies by comparing retention factors (TLC) with retention times (HPLC). Adjust mobile phase composition (e.g., acetonitrile/acidic buffers) for better resolution .

- Elemental Analysis : Verify molecular formula consistency if mass spectrometry data conflicts with NMR .

Q. What strategies optimize reaction conditions for synthesizing derivatives (e.g., chiral or functionalized analogs)?

- Chiral Synthesis : Use enantiomerically pure starting materials (e.g., (2R)-2-aminobutanol) and monitor stereochemistry via chiral TLC or polarimetry .

- Protection/Deprotection : Temporarily block the thiol group with trityl or acetyl moieties during reactions involving the amine group .

Q. How can researchers assess the compound’s stability under varying experimental conditions (e.g., pH, temperature)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。